2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde
Description
Chemical Structure and Nomenclature
2-(²H)Hydroxy(formyl-²H₅)benzaldehyde represents a specifically deuterated derivative of salicylaldehyde, systematically designated as 2-hydroxybenzaldehyde in its non-deuterated form. The parent compound salicylaldehyde possesses the molecular formula C₇H₆O₂ and serves as one of three isomeric forms of hydroxybenzaldehyde, distinguished by the ortho-positioning of the hydroxyl group relative to the aldehyde functionality. The structural framework consists of a benzene ring bearing both hydroxyl and formyl substituents in adjacent positions, creating an intramolecular hydrogen bonding arrangement that significantly influences the compound's spectroscopic and chemical properties.
The International Union of Pure and Applied Chemistry nomenclature system identifies the compound through its systematic name, while the deuterated variant incorporates specific isotopic designations to denote the precise locations of deuterium substitution. The molecular architecture features a planar aromatic system with the aldehyde carbonyl group positioned coplanar with the benzene ring, facilitating extended conjugation and contributing to the compound's characteristic spectroscopic signatures. The presence of deuterium atoms at specific positions creates distinct vibrational and nuclear magnetic resonance characteristics that distinguish this compound from its protiated analogue.
The compound exhibits a molecular weight of approximately 127-128 daltons, depending upon the exact deuterium incorporation pattern, representing an increase from the parent salicylaldehyde molecular weight of 122.12 daltons. Structural characterization through advanced spectroscopic techniques reveals the preservation of the fundamental salicylaldehyde framework while incorporating the isotopic modifications necessary for specialized analytical applications.
Deuterium Labeling Patterns
The deuterium labeling pattern in 2-(²H)Hydroxy(formyl-²H₅)benzaldehyde follows a strategic design incorporating deuterium substitution at two distinct molecular sites. The hydroxyl position features a single deuterium atom replacing the protium hydrogen, creating a deuterated phenolic functionality that exhibits altered vibrational frequencies in infrared spectroscopy compared to the standard hydroxyl group. This selective deuteration pattern enables researchers to distinguish between different hydrogen environments within the molecular structure and provides enhanced analytical capabilities for mechanistic investigations.
The formyl group incorporates multiple deuterium atoms, designated as formyl-²H₅, indicating extensive deuteration within the aldehyde functionality. This labeling pattern represents a significant advancement in deuteration technology, where traditional methods typically achieved limited deuterium incorporation levels. Modern synthetic approaches utilizing N-heterocyclic carbene catalysis have demonstrated the ability to achieve deuterium incorporation exceeding 95% in aldehyde positions, representing a substantial improvement over historical methods that achieved only 14-84% incorporation levels.
The selective nature of this deuteration pattern preserves the aromatic ring hydrogens while targeting specific functional group positions, creating a valuable analytical tool for studying molecular interactions and reaction mechanisms. Contemporary deuteration methodologies employ D₂O as an inexpensive deuterium source, utilizing synergistic combinations of light-driven processes and catalytic systems to achieve high selectivity and incorporation efficiency. The resulting labeling pattern provides distinct spectroscopic signatures that enable precise structural analysis and mechanistic elucidation in complex chemical systems.
Physical Properties and Structural Characteristics
The physical properties of 2-(²H)Hydroxy(formyl-²H₅)benzaldehyde closely parallel those of the parent salicylaldehyde while exhibiting subtle modifications attributable to the isotopic substitution effects. The parent compound salicylaldehyde presents as a colorless oily liquid with characteristic bitter almond odor at elevated concentrations, properties that remain largely unchanged in the deuterated derivative. The boiling point of salicylaldehyde occurs at approximately 197°C, while the deuterated variant exhibits a marginally elevated boiling point consistent with the increased molecular mass resulting from deuterium incorporation.
The compound demonstrates significant intramolecular hydrogen bonding between the hydroxyl group and the aldehyde carbonyl oxygen, creating a six-membered chelate ring that influences both physical and spectroscopic properties. In the deuterated derivative, this interaction involves the deuterated hydroxyl group, resulting in modified vibrational frequencies observable through infrared spectroscopy. The carbonyl stretching frequency in salicylaldehyde appears at approximately 1668 cm⁻¹, reflecting the influence of intramolecular hydrogen bonding on the electronic environment of the carbonyl group.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆O₂ (parent) | |
| Molecular Weight | 122.12 g/mol (parent) | |
| Boiling Point | ~197°C (parent) | |
| Carbonyl Frequency | 1668 cm⁻¹ | |
| Density | 1.2±0.1 g/cm³ (parent) |
The deuterated compound exhibits modified nuclear magnetic resonance characteristics, with deuterium atoms appearing at different chemical shift positions compared to their protiated counterparts. These spectroscopic modifications provide valuable analytical capabilities for structural determination and mechanistic studies in organic chemistry applications.
Historical Context of Deuterated Aromatic Aldehydes
The development of deuterated aromatic aldehydes has evolved significantly since the early investigations into isotope effects in organic chemistry. Traditional synthetic approaches for preparing deuterated aldehydes relied heavily on reduction-oxidation sequences utilizing expensive deuterated reducing agents such as lithium aluminum deuteride, followed by subsequent oxidation steps. These methodologies, while effective, suffered from high costs and limited practical applicability for large-scale preparation of deuterated compounds.
The introduction of alternative synthetic strategies utilizing deuterated Schwartz's reagent and palladium-rhodium cocatalyzed reductive carbonylation represented significant advances in the field, though these approaches remained restricted primarily to aromatic aldehyde substrates. The limitation to aromatic systems reflected the inherent challenges in achieving selective deuteration of aliphatic aldehydes while maintaining high incorporation levels and avoiding unwanted side reactions.
A paradigm shift occurred with the development of hydrogen-deuterium exchange processes utilizing transition metal catalysis, particularly iridium and ruthenium-based systems capable of promoting direct isotopic exchange using D₂ or D₂O as deuterium sources. These catalytic approaches offered improved atom economy and reduced waste generation compared to stoichiometric methods, though challenges remained in achieving complete selectivity and avoiding aromatic ring deuteration.
The most recent developments have focused on photoredox catalysis and N-heterocyclic carbene-promoted deuteration reactions, which have achieved unprecedented levels of deuterium incorporation while maintaining excellent functional group tolerance. These contemporary methodologies have enabled the practical synthesis of compounds such as 2-(²H)Hydroxy(formyl-²H₅)benzaldehyde with high efficiency and selectivity, representing the current state-of-the-art in deuterated aldehyde synthesis.
Significance in Chemical and Spectroscopic Studies
The significance of 2-(²H)Hydroxy(formyl-²H₅)benzaldehyde in chemical and spectroscopic investigations stems from its unique combination of structural features and isotopic labeling patterns that enable sophisticated analytical studies. The compound serves as an invaluable tool for elucidating reaction mechanisms through kinetic isotope effect studies, where the strategic placement of deuterium atoms allows researchers to probe specific bond-breaking and bond-forming processes. The deuterated hydroxyl and formyl positions provide distinct spectroscopic signatures that enable precise monitoring of molecular transformations and intermolecular interactions.
In nuclear magnetic resonance spectroscopy applications, the compound offers exceptional analytical capabilities for structural determination and conformational analysis. The deuterium atoms create simplified spectral patterns by eliminating coupling interactions with neighboring protons, resulting in enhanced spectral resolution and improved signal-to-noise ratios for adjacent carbon atoms in carbon-13 nuclear magnetic resonance experiments. This simplification proves particularly valuable in complex molecular systems where spectral overlap would otherwise complicate structural assignments.
The compound demonstrates particular utility in infrared spectroscopy studies investigating hydrogen bonding phenomena and vibrational coupling effects. The deuterated hydroxyl group exhibits characteristic vibrational frequencies that are readily distinguishable from protiated analogues, enabling researchers to probe hydrogen bonding strength and dynamics in various chemical environments. The modified vibrational characteristics provide insights into intramolecular and intermolecular interactions that would be difficult to assess using conventional analytical approaches.
| Application Area | Analytical Benefit | Spectroscopic Feature |
|---|---|---|
| Mechanism Studies | Kinetic isotope effects | Selective deuteration |
| NMR Spectroscopy | Enhanced resolution | Simplified coupling patterns |
| IR Spectroscopy | Hydrogen bonding analysis | Shifted vibrational frequencies |
| Structural Analysis | Conformational studies | Isotopic substitution effects |
The role of this compound in pharmaceutical research has become increasingly important with the growing recognition of deuterium substitution effects on drug metabolism and pharmacokinetic properties. The availability of selectively deuterated aromatic aldehydes enables medicinal chemists to incorporate isotopic modifications at specific molecular positions, potentially leading to improved therapeutic agents with enhanced metabolic stability and reduced side effect profiles.
Properties
IUPAC Name |
deuterio-(2,3,4,5-tetradeuterio-6-deuteriooxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H/i1D,2D,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUZDBALVYZAC-QNKSCLMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951261 | |
| Record name | 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-87-5 | |
| Record name | 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde typically involves the deuteration of salicylic acid. One common method is the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O). The reaction is usually carried out under reflux conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced reflux systems to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods to ensure it meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dihydroxybenzoic acid.
Reduction: Reduction reactions can convert it into 2-hydroxybenzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: 2,5-Dihydroxybenzoic acid.
Reduction: 2-Hydroxybenzyl alcohol.
Substitution: Nitro-2-hydroxybenzoic acid, halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
A. Antimicrobial Properties
Research indicates that derivatives of hydroxybenzaldehyde compounds exhibit antimicrobial activity. For instance, studies have shown that certain hydroxyl-substituted benzaldehydes can inhibit the growth of pathogenic bacteria and fungi. The presence of the hydroxyl group is crucial for enhancing the antimicrobial efficacy of these compounds .
B. Anti-Wolbachia Agents
Analogous compounds have been investigated for their potential as anti-Wolbachia agents, which are effective against filarial infections. The structure-activity relationship studies suggest that modifications in the benzaldehyde framework can lead to compounds with improved biological activity against these intracellular bacteria .
C. Laccase Inhibition
The compound has been studied for its inhibitory effects on laccase enzymes, which are involved in various biochemical processes including lignin degradation. Inhibitors derived from hydroxybenzaldehyde frameworks have shown promise in preventing the activity of plant pathogens that produce laccase, indicating potential agricultural applications .
Environmental Science Applications
A. Tracer Studies
In environmental research, deuterated compounds like 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde are utilized as tracers to study metabolic pathways in organisms. For example, experiments using Tricholoma matsutake demonstrated the incorporation of deuterium from labeled precursors into benzaldehyde, providing insights into biosynthetic pathways and metabolic activities .
B. Pollution Monitoring
Deuterated benzaldehydes can serve as internal standards in analytical chemistry for monitoring environmental pollutants. Their unique isotopic signatures allow for precise quantification of organic compounds in complex mixtures, aiding in environmental assessments and pollution studies.
Materials Science Applications
A. Photochemical Properties
The photochemical behavior of this compound derivatives has been studied to understand their potential use in photonic materials. The substituent effects on the formyl group influence the compound's light absorption properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
B. Synthesis of Functional Materials
The compound serves as a precursor for synthesizing various functional materials, including polymers and nanomaterials. Its reactivity allows for the formation of cross-linked structures that can be tailored for specific applications in coatings and adhesives.
Case Studies
Mechanism of Action
The mechanism of action of 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde is similar to that of salicylic acid. It inhibits the activity of cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition occurs independently of the transcription factor NF-κB activation. The deuterium atoms in this compound do not significantly alter its biological activity but provide a useful tool for studying the compound’s behavior in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional attributes of 2-(~2~H)Hydroxy(formyl-~2~H₅)benzaldehyde and its analogs:
Reactivity and Functional Group Interactions
Electron-Withdrawing vs. Electron-Donating Substituents :
- The chloro group in 5-chloro-2-hydroxybenzaldehyde enhances the electrophilicity of the aldehyde via inductive effects, accelerating nucleophilic additions compared to the methylenedioxy group in piperonyl aldehyde , which donates electron density .
- The nitrile group in 5-formyl-2-hydroxybenzonitrile further withdraws electron density, increasing the aldehyde’s susceptibility to nucleophilic attack but reducing its stability under basic conditions .
- In NMR spectroscopy, deuterium substitution eliminates proton signals at labeled positions, simplifying spectral analysis—a technique exemplified in tert-butyl carbamate derivatives .
Research Findings and Data
Physicochemical Properties
- Solubility and Stability : Chloro and nitrile substituents in analogs increase polarity, enhancing solubility in polar solvents but reducing thermal stability compared to the deuterated form .
- Aldol Condensation: The target compound’s deuteration may slow enolate formation relative to non-deuterated benzaldehydes, as observed in kinetic studies of cross-aldol reactions .
Biological Activity
2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde, also known as 4-(2H)-hydroxy(formyl-2H5)benzaldehyde, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SARs).
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity. Characterization is generally performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and identify functional groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds, particularly those with hydroxy and aldehyde functional groups. For example, hydroxybenzanilides have shown promising activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 2-Hydroxybenzanilide | Staphylococcus aureus | 15 | |
| 4-Hydroxyformylbenzaldehyde | Escherichia coli | 12 | |
| 3-Hydroxythiobenzanilide | Pseudomonas aeruginosa | 14 |
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives have shown IC50 values indicating significant inhibition of COX-1 and COX-2 activities, suggesting potential use in treating inflammatory conditions .
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 | |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 | |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
Structure-Activity Relationships (SAR)
The biological activity of compounds like this compound is often influenced by their structural features. Modifications in the hydroxyl and aldehyde groups can significantly alter their pharmacological profiles. For example, the presence of electron-withdrawing groups has been associated with increased inhibitory activity against specific enzymes .
Case Studies
- Antimicrobial Study : A recent investigation into substituted hydroxybenzanilides demonstrated that compounds with additional hydroxyl groups exhibited enhanced antimicrobial activity against Gram-positive bacteria compared to their counterparts lacking these modifications .
- Inflammation Model : In a carrageenan-induced paw edema model, derivatives of similar structures showed comparable efficacy to standard anti-inflammatory drugs like indomethacin, indicating their potential as therapeutic agents for inflammation-related disorders .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde?
Methodological Answer : Deuterated benzaldehyde derivatives can be synthesized via isotopic exchange or deuterated reagent incorporation. For example:
- Deuterated Aldehyde Formation : Adapt protocols for benzaldehyde derivatives, such as reacting hydroxyl-substituted benzaldehydes with deuterated formylating agents (e.g., DMF-d₇) under anhydrous conditions .
- Isotopic Labeling : Use deuterium oxide (D₂O) in acidic/basic media to exchange labile protons in hydroxyl or aldehyde groups, followed by purification via recrystallization or chromatography .
- Key Steps : Monitor deuteration efficiency using mass spectrometry (MS) or NMR to confirm isotopic purity.
Q. How can the structure of this compound be confirmed spectroscopically?
Methodological Answer :
- NMR :
- ¹H NMR : Suppressed aldehyde proton signals due to deuterium substitution. Observe splitting patterns in aromatic regions.
- ²H NMR : Direct detection of deuterium in hydroxyl/formyl groups.
- IR Spectroscopy : Compare with non-deuterated analogs; shifts in O–H (~3200 cm⁻¹) and C=O (~1680 cm⁻¹) stretches indicate deuteration .
- Mass Spectrometry : Confirm isotopic distribution (e.g., +5 Da shift for five deuterium atoms) .
Q. What are the solubility and stability parameters of this compound in common solvents?
Methodological Answer :
- Solubility :
- Water: ~8.45 mg/mL at 25°C (similar to non-deuterated analogs); solubility decreases with increased deuteration due to altered polarity .
- Organic Solvents: Freely soluble in ethanol, DMF, and dichloromethane .
- Stability :
Q. What safety protocols are essential when handling deuterated aromatic aldehydes?
Methodological Answer :
Q. How can the presence of the aldehyde functional group be confirmed analytically?
Methodological Answer :
- Hydrazine Test : React with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone precipitate. Centrifuge and analyze via HPLC or UV-Vis .
- Schiff’s Test : Colorimetric reaction with fuchsin-sulfite reagent yields a magenta complex .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence condensation reactions involving deuterated aldehydes?
Methodological Answer :
Q. How should researchers address discrepancies in deuterium incorporation efficiency during synthesis?
Methodological Answer :
Q. What advanced techniques detect trace impurities in deuterated benzaldehyde derivatives?
Methodological Answer :
Q. How can X-ray crystallography resolve structural ambiguities in deuterated aldehydes?
Methodological Answer :
- Crystallization : Grow single crystals in deuterated solvents (e.g., D₂O/ethanol-d₆ mixtures) to prevent H/D exchange.
- Data Collection : Use synchrotron radiation for high-resolution data; refine deuterium positions via difference Fourier maps .
- Case Study : A dialdehyde analog showed a "w" conformation with dihedral angles of 78.31° between aromatic rings, confirmed via X-ray .
Q. What mechanistic insights can be gained from studying deuterated aldehydes in macrocycle synthesis?
Methodological Answer :
- Isotopic Labeling : Track deuterium in [2 + 2] or [2 + 3] condensations with polyamines using MS/MS fragmentation.
- Thermodynamic Studies : Compare equilibrium constants for macrocycle formation (e.g., entropy-driven vs. enthalpy-driven processes) .
- Applications : Design deuterated macrocycles for isotopic tracing in drug delivery or catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
